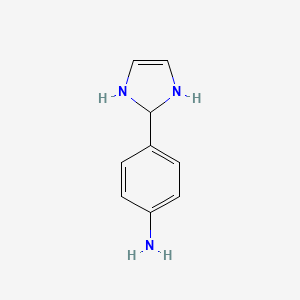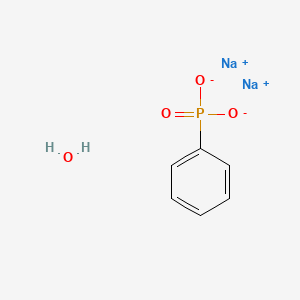
10,11-Dihydro-3H-naphtho(1,2-g)indazole-7,8-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10,11-Dihydro-3H-naphtho(1,2-g)indazole-7,8-diol is a complex organic compound with the molecular formula C15H12N2O2 This compound is part of the naphthoindazole family, characterized by a fused ring system that includes both naphthalene and indazole structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10,11-Dihydro-3H-naphtho(1,2-g)indazole-7,8-diol typically involves multi-step organic reactions. One common method starts with the preparation of the naphthalene derivative, which is then subjected to cyclization reactions to form the indazole ring. Key steps include:
Naphthalene Derivative Preparation: Starting with a suitable naphthalene precursor, functional groups are introduced through reactions such as nitration, reduction, and halogenation.
Cyclization: The prepared naphthalene derivative undergoes cyclization with hydrazine or its derivatives under acidic or basic conditions to form the indazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
10,11-Dihydro-3H-naphtho(1,2-g)indazole-7,8-diol can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to form quinone derivatives.
Reduction: Reduction reactions can be used to modify the indazole ring or to reduce any nitro groups present.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents on the naphthalene or indazole rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, acylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
10,11-Dihydro-3H-naphtho(1,2-g)indazole-7,8-diol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals due to its stable structure and reactivity.
Mechanism of Action
The mechanism by which 10,11-Dihydro-3H-naphtho(1,2-g)indazole-7,8-diol exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s hydroxyl groups can form hydrogen bonds, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
10,11-Dihydro-3H-naphtho(1,2-g)indazole:
7,8-Dihydroxy-3H-naphtho(1,2-g)indazole: Similar structure but different substitution pattern, leading to distinct chemical and biological properties.
3H-naphtho(1,2-g)indazole-7,8-dione:
Uniqueness
10,11-Dihydro-3H-naphtho(1,2-g)indazole-7,8-diol is unique due to its specific hydroxylation pattern, which influences its chemical reactivity and potential applications in various fields. The presence of hydroxyl groups at the 7 and 8 positions enhances its ability to participate in hydrogen bonding and other interactions, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
57595-91-2 |
|---|---|
Molecular Formula |
C15H12N2O2 |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
10,11-dihydro-3H-naphtho[1,2-g]indazole-7,8-diol |
InChI |
InChI=1S/C15H12N2O2/c18-13-5-8-1-4-11-10(12(8)6-14(13)19)3-2-9-7-16-17-15(9)11/h1,4-7,18-19H,2-3H2,(H,16,17) |
InChI Key |
XPEHQRXYXFVTQI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC3=CC(=C(C=C23)O)O)C4=C1C=NN4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] (E)-3-[4-[2-(dimethylamino)ethoxy]phenyl]prop-2-enoate](/img/structure/B12815285.png)
![5-Amino-6-ethoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12815298.png)









![N-(6,11-dimethyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10,12-hexaen-5-yl)acetamide](/img/structure/B12815355.png)
